3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic molecule with a distinct structure, making it valuable in various chemical and biological research contexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic synthesis. Starting with the preparation of 3-chloropyridin-4-yl alcohol, which then undergoes etherification with a piperidine derivative. The intermediate is subsequently subjected to a series of condensation reactions with ethyl acetoacetate, followed by cyclization to form the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned steps for large-scale synthesis. This includes using scalable solvents, optimizing reaction times and temperatures, and employing continuous flow reactions to improve yield and purity while reducing waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions such as:
Oxidation: Converts the 3-chloropyridinyl moiety to its corresponding N-oxide.
Reduction: Reduces the ketone group to an alcohol.
Substitution: Substitutes the chloro group with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Agents like m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Employing nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
From Oxidation: this compound N-oxide.
From Reduction: Corresponding alcohol.
From Substitution: Compounds with substituted amino or thio groups replacing the chloro group.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigating its interactions with biological macromolecules and potential enzymatic inhibition.
Medicine: Exploring its role as a lead compound for drug discovery, particularly in targeting neurological or cardiovascular conditions.
Industry: In material science for developing new polymers or as a chemical probe in analytical applications.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action depends on its specific application. In medicinal chemistry, it could interact with receptors or enzymes, modulating their activity through binding interactions. The pyrimidinone core often mimics natural substrates or inhibitors, disrupting normal physiological processes or signaling pathways.
Comparison with Similar Compounds
3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one stands out due to its specific combination of functional groups and its ability to engage in diverse chemical reactions. Similar compounds include:
2-[4-(3-chloropyridin-4-yl)-1-piperidinyl]-6-methyl-3,4-dihydropyrimidin-4-one: Lacking the oxoethyl chain, thus altering its reactivity and biological activity.
4-{[(3-chloropyridin-4-yl)oxy]methyl}-6-methyl-3,4-dihydropyrimidin-2-one: Different positioning of functional groups affecting its chemical behavior.
Properties
IUPAC Name |
3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-13-8-17(24)23(12-21-13)10-18(25)22-6-3-14(4-7-22)11-26-16-2-5-20-9-15(16)19/h2,5,8-9,12,14H,3-4,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWSUGDGFNXLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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